5alpha-Cholest-22-ene, (Z)-

Description

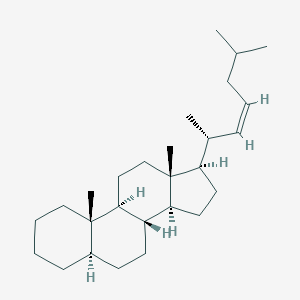

5α-Cholest-22-ene, (Z)- is a steroidal hydrocarbon characterized by a cholestane skeleton with a double bond at the C22 position in the Z-configuration. Its structure comprises a tetracyclic system (three cyclohexane rings and one cyclopentane ring) and an alkyl side chain. The Z-configuration at C22 distinguishes it from the E-isomer, influencing its physicochemical properties and reactivity.

Properties

CAS No. |

15076-93-4 |

|---|---|

Molecular Formula |

C27H46 |

Molecular Weight |

370.7 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h8,10,19-25H,6-7,9,11-18H2,1-5H3/b10-8-/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

FGASQKGMJOORPC-HBVVLULASA-N |

SMILES |

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Isomeric SMILES |

C[C@H](/C=C\CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Synonyms |

(Z)-5α-Cholest-22-ene |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings

- Stereochemical Impact : E-isomers (e.g., 58560-38-6) are more prevalent in natural sterols, while Z-isomers may exhibit distinct packing in lipid bilayers due to bent side-chain conformations .

- Synthetic Challenges: Isolating Z-isomers requires precise chromatographic conditions, as noted in ’s use of column chromatography for purifying steroidal analogs .

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive results in studies involving 5α-Cholest-22-ene (Z)?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Clearly document experimental limitations (e.g., sample heterogeneity, instrument detection limits) in supplementary materials. Use established reporting checklists (e.g., ARRIVE for biological studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.